4-Hydroxy-1H-indole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 4-hydroxy-1H-indole-5-carboxylique est un dérivé de l’indole, une classe de composés reconnus pour leurs propriétés biologiques et chimiques significatives. Les dérivés de l’indole sont répandus dans les produits naturels et les produits pharmaceutiques, jouant un rôle crucial dans divers processus biologiques

Méthodes De Préparation

La synthèse de l’acide 4-hydroxy-1H-indole-5-carboxylique implique généralement plusieurs étapes. Une méthode courante commence par le résorcinol, qui subit une isomérisation, une hydrogénation catalytique et une cyclisation avec le bromopyruvate d’éthyle pour former le produit souhaité . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires, en optimisant les conditions réactionnelles pour obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

L’acide 4-hydroxy-1H-indole-5-carboxylique subit diverses réactions chimiques, notamment :

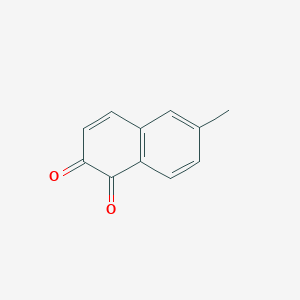

Oxydation : Cette réaction peut être catalysée par divers agents oxydants, conduisant à la formation de structures quinonoïdes.

Réduction : Les réactions de réduction impliquent généralement une hydrogénation, ce qui conduit à la formation de dérivés indoles réduits.

Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature aromatique du cycle indole. .

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés quinonoïdes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle indole.

Applications de la recherche scientifique

L’acide 4-hydroxy-1H-indole-5-carboxylique a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

4-Hydroxy-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de l’acide 4-hydroxy-1H-indole-5-carboxylique implique son interaction avec diverses cibles moléculaires et voies. Le composé peut inhiber la formation de fibrilles amyloïdes, ce qui est pertinent dans les maladies neurodégénératives. Il interagit également avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques .

Comparaison Avec Des Composés Similaires

L’acide 4-hydroxy-1H-indole-5-carboxylique peut être comparé à d’autres dérivés de l’indole, tels que :

Acide indole-3-acétique : Une hormone végétale impliquée dans la régulation de la croissance.

Indole-3-carbinol : Présent dans les légumes crucifères, connu pour ses propriétés anticancéreuses.

Acide indole-5-carboxylique : Utilisé dans la synthèse de divers produits pharmaceutiques et matériaux

L’unicité de l’acide 4-hydroxy-1H-indole-5-carboxylique réside dans ses groupes fonctionnels spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour des applications ciblées dans la recherche et l’industrie.

Propriétés

Formule moléculaire |

C9H7NO3 |

|---|---|

Poids moléculaire |

177.16 g/mol |

Nom IUPAC |

4-hydroxy-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C9H7NO3/c11-8-5-3-4-10-7(5)2-1-6(8)9(12)13/h1-4,10-11H,(H,12,13) |

Clé InChI |

LYTGNSALZGSKSI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CN2)C(=C1C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)

![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)